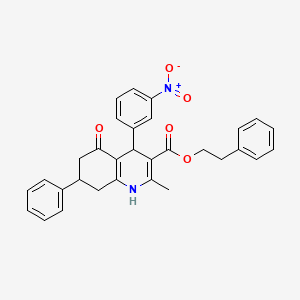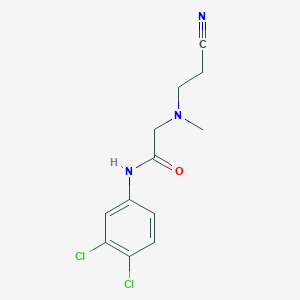![molecular formula C21H25NO5 B4985542 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene](/img/structure/B4985542.png)
4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene, also known as AN-7, is a chemical compound that has been of interest to the scientific community due to its potential applications in research. AN-7 is a synthetic compound that can be produced using various methods, and its mechanism of action and physiological effects have been studied extensively.
Applications De Recherche Scientifique
4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has been used in a variety of scientific research applications, including as a tool for studying the function of ion channels and as a potential therapeutic agent for the treatment of cancer. 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has been shown to selectively inhibit the function of the TRPV1 ion channel, which is involved in pain sensation and inflammation. This makes 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene a valuable tool for studying the role of TRPV1 in various physiological processes.
In addition to its use as a tool for studying ion channels, 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has also shown promise as a potential therapeutic agent for the treatment of cancer. 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has been shown to induce apoptosis, or programmed cell death, in cancer cells, while having minimal effects on normal cells. This makes 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene a potential candidate for the development of new cancer therapies.
Mécanisme D'action
4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene is thought to exert its effects on ion channels and cancer cells through a variety of mechanisms. 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has been shown to bind to the TRPV1 ion channel and inhibit its function, which leads to a reduction in pain sensation and inflammation. In cancer cells, 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has been shown to induce apoptosis through a variety of mechanisms, including the activation of caspases and the inhibition of anti-apoptotic proteins.
Biochemical and Physiological Effects
4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has been shown to have a variety of biochemical and physiological effects. In addition to its effects on ion channels and cancer cells, 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has also been shown to have antioxidant and anti-inflammatory properties. 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has been shown to reduce the production of reactive oxygen species, which can cause cellular damage, and to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be produced in large quantities with good purity. 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has also been shown to have high selectivity for the TRPV1 ion channel and cancer cells, which makes it a valuable tool for studying these processes.
However, there are also some limitations to the use of 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene in lab experiments. 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has not been extensively studied in vivo, which means that its effects in whole organisms are not well understood. In addition, 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene has not been tested in clinical trials, which means that its potential as a therapeutic agent is not yet known.
Orientations Futures
There are several future directions for research on 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene. One area of interest is the development of 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene analogs with improved selectivity and efficacy. Another area of interest is the study of 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene in vivo, to better understand its effects in whole organisms. Finally, the potential therapeutic applications of 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene for the treatment of cancer and other diseases should be further explored. Overall, 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene is a promising compound with potential applications in a variety of scientific research areas.
Méthodes De Synthèse
4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene can be synthesized using a variety of methods, including nucleophilic substitution, Suzuki coupling, and Heck coupling. One of the most commonly used methods for synthesizing 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene is the Heck coupling method, which involves the reaction of 4-allyl-2-methoxyphenol with 4-(4-methyl-2-nitrophenoxy)butylbromide in the presence of a palladium catalyst. This method has been shown to produce high yields of 4-allyl-2-methoxy-1-[4-(4-methyl-2-nitrophenoxy)butoxy]benzene with good purity.
Propriétés
IUPAC Name |
1-[4-(2-methoxy-4-prop-2-enylphenoxy)butoxy]-4-methyl-2-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-4-7-17-9-11-20(21(15-17)25-3)27-13-6-5-12-26-19-10-8-16(2)14-18(19)22(23)24/h4,8-11,14-15H,1,5-7,12-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNJDOBYNXWAEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCOC2=C(C=C(C=C2)CC=C)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Methoxy-4-prop-2-enylphenoxy)butoxy]-4-methyl-2-nitrobenzene | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

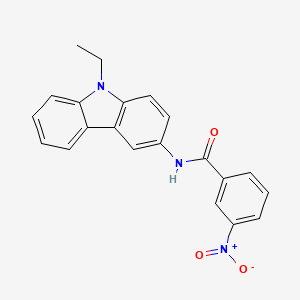
![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4985485.png)
![N-[3-(2-oxo-1-pyrrolidinyl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B4985490.png)
![5-({4-[2-(3-bromophenyl)-2-cyanovinyl]-2-ethoxyphenoxy}methyl)-2-furoic acid](/img/structure/B4985499.png)
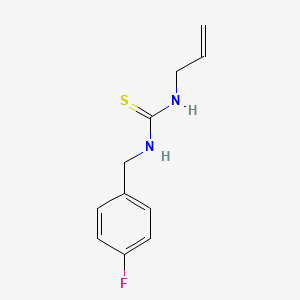
![N-(4-fluorobenzyl)-3-{1-[(3-methyl-1H-indol-2-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4985513.png)
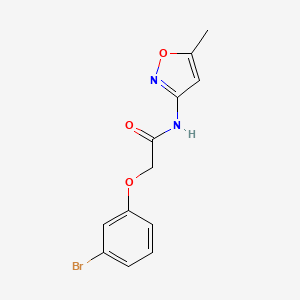
![N-{5-[(4-cyclohexyl-1-piperazinyl)sulfonyl]-4-methyl-1,3-thiazol-2-yl}acetamide](/img/structure/B4985518.png)
![3-(2-chloro-6-fluorobenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4985525.png)
![N-(4-bromophenyl)-2-{[1-(3,5-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B4985532.png)
![N-(5-methyl-3-isoxazolyl)-4-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B4985537.png)
![3-methyl-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)butanamide](/img/structure/B4985544.png)
